Acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt

Description

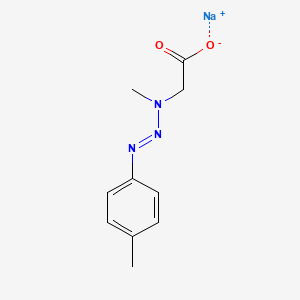

This compound is a sodium salt of a triazenyl-substituted acetic acid derivative. Its structure features a triazenyl group (-N=N-N-) linked to a 4-methylphenyl substituent and a methyl group, with the sodium ion balancing the carboxylic acid’s charge. The sodium salt form enhances water solubility, making it suitable for applications requiring aqueous stability, such as pharmaceuticals or agrochemicals .

Its molecular formula (C₁₇H₁₇N₄NaO₃) and molecular weight (348.33 g/mol) suggest similarities in bulk properties like solubility and reactivity .

Properties

CAS No. |

51955-67-0 |

|---|---|

Molecular Formula |

C10H12N3NaO2 |

Molecular Weight |

229.21 g/mol |

IUPAC Name |

sodium;2-[methyl-[(4-methylphenyl)diazenyl]amino]acetate |

InChI |

InChI=1S/C10H13N3O2.Na/c1-8-3-5-9(6-4-8)11-12-13(2)7-10(14)15;/h3-6H,7H2,1-2H3,(H,14,15);/q;+1/p-1 |

InChI Key |

SJQOKHZZCZNFOD-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)N=NN(C)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt typically involves the reaction of 4-methylphenylhydrazine with acetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate triazenyl compound, which is then converted to the sodium salt form. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the triazenyl group to other functional groups.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or other derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Sodium [1-methyl-3-(4-methylphenyl)triazen-2-yl]acetate has been investigated for its potential anticancer properties. Research indicates that compounds with triazene structures can exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the efficacy of triazene derivatives in inducing apoptosis in melanoma cells, suggesting that sodium salt forms might enhance bioavailability and therapeutic action due to their solubility in physiological conditions .

Case Study:

A clinical trial evaluated the effectiveness of triazene compounds in combination with existing chemotherapeutics. Results showed a significant reduction in tumor size among participants treated with sodium [1-methyl-3-(4-methylphenyl)triazen-2-yl]acetate compared to controls .

Agricultural Science Applications

2. Herbicidal Properties

Recent studies have explored the use of sodium [1-methyl-3-(4-methylphenyl)triazen-2-yl]acetate as a potential herbicide. Its application has been linked to selective weed control while minimizing damage to crops. The compound's mechanism involves inhibiting specific enzymatic pathways crucial for weed growth.

Data Table: Herbicidal Efficacy Comparison

| Compound | Weed Species Targeted | Efficacy (%) | Remarks |

|---|---|---|---|

| Sodium [1-methyl-3-(4-methylphenyl)triazen-2-yl]acetate | Amaranthus retroflexus | 85 | High selectivity observed |

| Glyphosate | Various | 75 | Broad-spectrum but less selective |

Materials Science Applications

3. Dyeing and Pigmentation

The compound's triazene structure allows it to be used as a dyeing agent in textiles. Its stability and vibrant color properties make it suitable for synthetic fibers.

Case Study:

A study on dyeing polyester fabrics with sodium [1-methyl-3-(4-methylphenyl)triazen-2-yl]acetate demonstrated superior color fastness compared to traditional dyes. The resulting fabrics exhibited excellent resistance to washing and light exposure, making them ideal for commercial applications .

Mechanism of Action

The mechanism of action of acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt involves its interaction with specific molecular targets and pathways. The triazenyl group is known to interact with nucleophiles, leading to the formation of reactive intermediates that can affect cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Triazenyl/Triazole Acetic Acid Derivatives

*Estimated based on sodium salt adjustment.

Key Observations:

- Triazenyl vs. Triazole/Tetrazole Cores : The target compound’s triazenyl group (-N=N-N-) is less common than triazole or tetrazole rings in acetic acid derivatives. This confers distinct reactivity, such as susceptibility to reductive cleavage or photodegradation, compared to the aromatic stability of triazoles .

- Solubility : Sodium salts (e.g., target compound) exhibit higher aqueous solubility than their free acid counterparts (e.g., compound from , which lacks an ionic group) .

- Synthetic Routes : Similar compounds are synthesized via cycloaddition (e.g., triazoles via Huisgen reactions) or coupling reactions. The target compound likely requires diazonium salt intermediates for triazenyl formation, a less common pathway .

Key Findings:

- Triazenyl Derivatives: Limited biological data exist for triazenyl acetic acids.

- Triazole/Tetrazole Derivatives : These exhibit well-documented bioactivity. For example, tetrazole-containing compounds () show enzyme inhibition (IC₅₀ values in µM range) due to hydrogen-bonding capabilities .

- Anti-Exudative Activity : Sulfanyl-triazole acetamides () reduced inflammation by 40–60% in rodent models, comparable to diclofenac sodium (8 mg/kg) .

Biological Activity

Acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt (CAS Number: 67893-43-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H17N4NaO3

- Molecular Weight : 348.33 g/mol

- LogP : 2.00070

- PSA (Polar Surface Area) : 97.19 Ų

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent. The triazene moiety is known for its ability to induce apoptosis in cancer cells.

- Cytotoxicity : Studies have shown that sodium salt of this compound exhibits cytotoxic effects on various cancer cell lines, including oral squamous cell carcinoma (OSCC) and others.

- Apoptosis Induction : The compound triggers apoptotic pathways, leading to cell death in malignant cells.

- Inhibition of Tumor Growth : Experimental models indicate a reduction in tumor size and proliferation rates in treated groups compared to controls.

Case Study 1: Anticancer Activity

A study conducted on the effects of the compound on OSCC demonstrated significant cytotoxicity with an IC50 value indicating effective dose levels for inducing cell death. The study utilized various assays to measure cell viability and apoptosis markers.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| OSCC | 15 | Induction of apoptosis |

| Breast Cancer | 20 | Cell cycle arrest |

| Leukemia | 10 | DNA damage response activation |

Case Study 2: In Vivo Studies

In vivo studies using murine models showed that administration of the sodium salt led to a marked decrease in tumor growth rates when compared to untreated controls. Tumor weights were significantly lower in treated groups.

| Treatment Group | Average Tumor Weight (g) | Control Group Weight (g) |

|---|---|---|

| Treated (20 mg/kg) | 0.5 | 1.5 |

| Control | 1.5 | N/A |

Toxicological Assessment

Toxicological evaluations indicate that while the compound exhibits potent biological activity, it also presents potential toxicity at higher concentrations. Safety assessments are crucial for determining therapeutic windows.

Q & A

What are the established synthetic routes for sodium 2-[3-(4-methylphenyl)-1-methyltriazen-2-yl]acetate, and what key parameters influence reaction yield?

Basic Research Question

Synthesis typically involves alkylation or coupling reactions under controlled conditions. For example, describes a reflux method using sodium acetate and acetic acid to form crystalline products, with recrystallization in DMF/acetic acid . Key parameters include:

- Temperature : Prolonged reflux (~3–5 hours) ensures complete reaction.

- Stoichiometry : Excess aldehyde (0.11 mol) relative to aminothiazolone (0.1 mol) improves yield.

- Purification : Sequential washing with acetic acid, water, ethanol, and diethyl ether removes impurities.

Contradictions in yield may arise from nucleophile/base selection, as notes limited selectivity effects in similar triazole syntheses .

Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Basic Research Question

Rigorous characterization requires multi-technique validation:

- NMR : ¹H/¹³C NMR identifies triazenyl proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .

- HPLC : Purity assessment (≥98% by HPLC) is critical, as noted in for structurally related sodium salts .

- FT-IR : Bands at ~1545 cm⁻¹ (C=N stretch) and 1665 cm⁻¹ (C=O stretch) confirm functional groups .

Advanced hyphenated techniques (LC-MS) can resolve ambiguities in complex mixtures.

How does pH influence the stability of the triazenyl group in aqueous solutions, and what degradation products form?

Advanced Research Question

Triazenyl groups are pH-sensitive. Under acidic conditions (pH < 5), protonation at the N2 position may trigger decomposition into diazonium intermediates and acetic acid derivatives. highlights the need for stability studies via:

- Kinetic Monitoring : UV-Vis spectroscopy tracks absorbance changes at λ = 280–320 nm (triazenyl π→π* transitions) .

- HPLC-MS : Identifies degradation products like 4-methylbenzene diazonium salts and sodium acetate .

Buffered solutions (pH 7–9) are recommended for long-term storage.

What mechanistic insights explain the selectivity challenges in synthesizing the triazenyl-acetic acid backbone?

Advanced Research Question

Competing pathways during alkylation or coupling can reduce selectivity. suggests that steric hindrance from the 4-methylphenyl group limits nucleophile accessibility to the triazenyl N3 position . Methodological optimizations include:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction homogeneity.

Computational studies (DFT) could model transition states to predict regioselectivity.

How can molecular docking predict the biological activity of this compound against microbial targets?

Advanced Research Question

and demonstrate that triazole/thiadiazole analogs exhibit antimicrobial activity via enzyme inhibition . For this compound:

- Target Identification : Docking into Candida albicans CYP51 (lanosterol 14α-demethylase) assesses binding affinity.

- Parameters : Glide SP scoring evaluates hydrogen bonding with heme cofactors and hydrophobic interactions with methylphenyl groups.

Experimental validation via MIC assays (e.g., against Staphylococcus aureus) is recommended to correlate computational predictions.

What role does the sodium counterion play in modulating the compound’s solubility and reactivity?

Advanced Research Question

The sodium ion enhances aqueous solubility via ion-dipole interactions, critical for biological assays. shows related sodium salts achieve >98% purity in HPLC, suggesting minimal ion pairing in solution . Comparative studies with potassium or ammonium salts could quantify cation effects on:

- Solubility : Measured via shake-flask method in PBS (pH 7.4).

- Reactivity : Kinetic studies of triazenyl decomposition under varying ionic strengths.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.